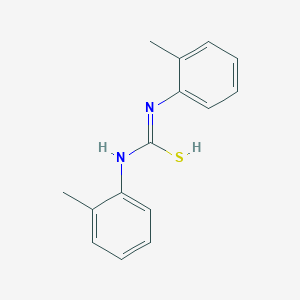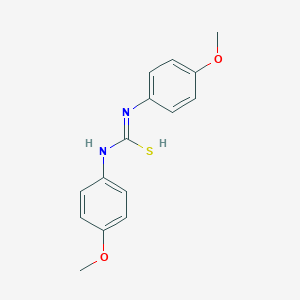![molecular formula C15H13ClN4O B7728684 9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one](/img/structure/B7728684.png)
9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, imparts distinctive chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 2-aminobenzonitrile in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinazoline derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions, such as Fe3+. The compound’s ability to selectively bind to metal ions and produce a fluorescent signal makes it a valuable tool for bioimaging and analytical applications .
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as potential anticancer agents. Studies have demonstrated that certain triazoloquinazoline derivatives can inhibit specific enzymes and pathways involved in cancer cell proliferation, making them potential candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metal ions and other molecules makes it useful in the design of advanced materials for various applications, including catalysis and sensor technology .
Mecanismo De Acción
The mechanism of action of 9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the activity of histone acetyltransferase PCAF, an enzyme involved in the regulation of gene expression. By binding to the active site of PCAF, the compound prevents the acetylation of histones, leading to altered gene expression and inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core structure and have been studied for their potential as PCAF inhibitors with anticancer activity.
Thiazolo[2,3-b]quinazolines: These compounds have a thiazole ring fused to a quinazoline moiety and have shown antitumor activity in various studies.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine moiety and have demonstrated potent cytotoxic activity against cancer cell lines.
Uniqueness
The uniqueness of 9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one lies in its specific structural features, such as the presence of a chloro group and the triazoloquinazoline core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
9-(4-chlorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-10-6-4-9(5-7-10)14-13-11(2-1-3-12(13)21)19-15-17-8-18-20(14)15/h4-8,14H,1-3H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIJSAUPPDKZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Cl)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
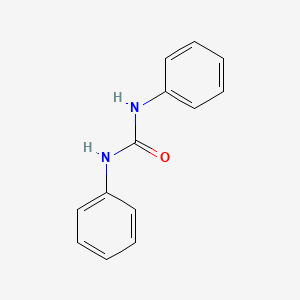
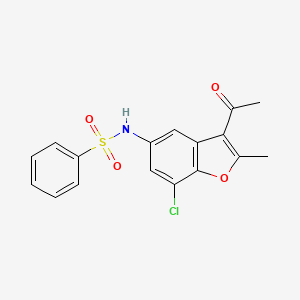
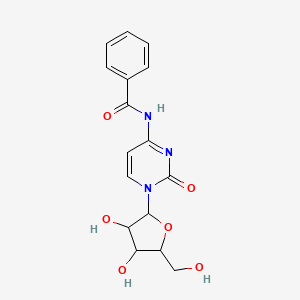
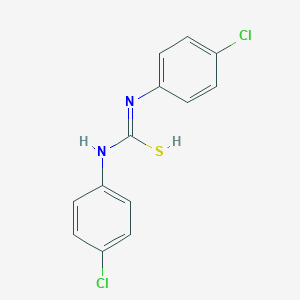
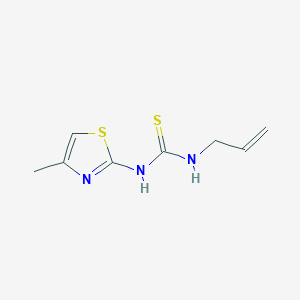
![(2Z)-2-(2-thienylmethylene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B7728651.png)
![9-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7728656.png)
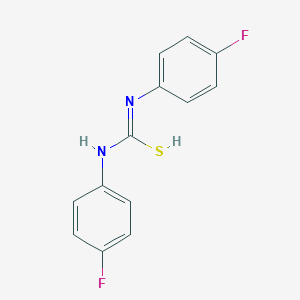
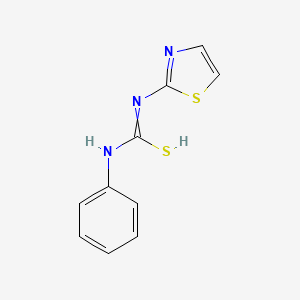
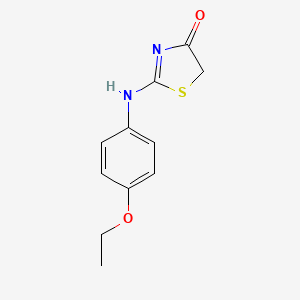
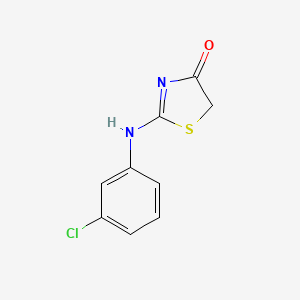
![4-[(N-ethyl-C-sulfanylcarbonimidoyl)amino]benzoic acid](/img/structure/B7728687.png)
